SUVN-502 dimesylate

Description

Molecular Composition and Nomenclature

SUVN-502 dimesylate possesses the molecular formula C23H32BrN3O9S3, representing a complex organic compound with a molecular weight of 670.61 grams per mole. The compound is formally designated under multiple nomenclature systems, with its Chemical Abstracts Service registration number being 1791396-46-7. The molecular composition reflects the presence of twenty-three carbon atoms, thirty-two hydrogen atoms, one bromine atom, three nitrogen atoms, nine oxygen atoms, and three sulfur atoms, indicating the sophisticated structural complexity characteristic of modern pharmaceutical compounds.

The compound exists as the dimesylate salt of the parent molecule masupirdine, also known by its developmental code SUVN-502 free base. The dimesylate salt formation involves the incorporation of two methanesulfonic acid molecules with the basic nitrogen center of the parent compound, resulting in enhanced pharmaceutical properties. The parent compound masupirdine has the molecular formula C21H24BrN3O3S and a molecular weight of 478.40 grams per mole. This transformation from free base to dimesylate salt represents a common pharmaceutical strategy for improving compound stability and bioavailability.

Alternative nomenclature for this compound includes several systematic and trade designations. The compound is also referenced as LINRODOSTAT DIMESYLATE in certain pharmaceutical databases. Additional synonyms encompass masupirdine mesylate, masupirdine dimesylate, and the systematic designation 1-(2-bromophenyl)sulfonyl-5-methoxy-3-[(4-methylpiperazin-1-yl)methyl]indole dimesylate. These various naming conventions reflect the compound's evolution through different stages of pharmaceutical development and regulatory processes.

IUPAC Designation and Alternative Naming Conventions

The International Union of Pure and Applied Chemistry designation for this compound follows systematic nomenclature principles, resulting in the comprehensive name: 1-(2-bromobenzenesulfonyl)-5-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1H-indole; bis(methanesulfonic acid). This designation clearly delineates the structural components and their connectivity within the molecular framework. The IUPAC name emphasizes the compound's indole core structure, which serves as the primary scaffold for the molecule's biological activity and chemical properties.

The systematic naming convention reveals several key structural features essential for understanding the compound's chemical behavior. The 1H-indole designation indicates the specific tautomeric form and substitution pattern of the indole ring system. The 2-bromobenzenesulfonyl substituent represents a significant pharmacophoric element that contributes to the compound's distinctive chemical properties. The 5-methoxy substitution on the indole ring provides additional electronic and steric considerations for molecular interactions.

Alternative naming systems employed in pharmaceutical databases utilize variations of these systematic principles. The designation bis(methanesulfonic acid) explicitly indicates the presence of two methanesulfonic acid moieties forming the dimesylate salt. This naming convention is particularly important for distinguishing between different salt forms of the same parent compound, as pharmaceutical compounds often exist in multiple salt forms with varying properties.

International Chemical Identifier representations provide additional systematic approaches to compound designation. The InChI key LOZVXBFXRPRECW-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound. This standardized identifier system enables precise chemical database searches and ensures unambiguous compound identification across different information systems and regulatory databases.

Structural Formula and Representation

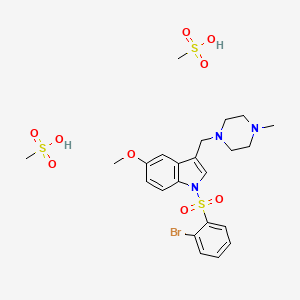

The structural formula of this compound reveals a complex molecular architecture characterized by multiple ring systems and functional groups that contribute to its distinctive chemical properties. The compound's core structure features an indole ring system bearing a methoxy substituent at the 5-position, which influences both electronic properties and metabolic stability. This indole framework serves as the primary scaffold upon which additional pharmacologically important substituents are positioned.

The 2-bromophenylsulfonyl group attached to the nitrogen atom of the indole ring represents a critical structural element that significantly influences the compound's chemical behavior and binding properties. This substituent incorporates both electronic effects from the bromine atom and steric considerations from the sulfonyl linkage. The positioning of the bromine atom at the ortho position of the phenyl ring creates specific spatial arrangements that contribute to the molecule's overall three-dimensional conformation.

The 3-position of the indole ring bears a [(4-methylpiperazin-1-yl)methyl] substituent, which introduces additional nitrogen-containing functionality to the molecular structure. This piperazine moiety exists in a chair conformation under physiological conditions and provides a basic nitrogen center that participates in salt formation with methanesulfonic acid. The methyl substituent on the piperazine ring contributes to the compound's lipophilicity and influences its overall pharmacokinetic properties.

| Structural Component | Position | Chemical Contribution |

|---|---|---|

| Methoxy group | 5-position indole | Electronic stabilization, metabolic protection |

| Bromophenylsulfonyl | 1-position indole | Binding affinity, selectivity |

| Methylpiperazinylmethyl | 3-position indole | Basic center, salt formation |

| Methanesulfonic acid | Salt formation | Solubility enhancement, stability |

Dimesylate Salt Formation and Properties

The formation of the dimesylate salt represents a strategic pharmaceutical modification designed to enhance the physicochemical properties of the parent masupirdine compound. Dimesylate salt formation occurs through acid-base interactions between the basic nitrogen atoms of the piperazine moiety and methanesulfonic acid molecules. This salt formation process typically involves stoichiometric ratios of two methanesulfonic acid molecules per masupirdine molecule, resulting in the bis(methanesulfonic acid) designation.

The dimesylate salt formation significantly alters the compound's solubility profile compared to the free base form. While the parent compound masupirdine exhibits limited aqueous solubility, the dimesylate salt demonstrates enhanced water solubility of 0.0544 milligrams per milliliter. This improvement in solubility characteristics is particularly important for pharmaceutical formulation development and bioavailability considerations. The ionic nature of the salt form facilitates dissolution in aqueous environments while maintaining chemical stability.

Physicochemical properties of the dimesylate salt include specific considerations for crystalline behavior and thermal stability. The compound exhibits a calculated logarithmic partition coefficient (logP) of 3.4, indicating moderate lipophilicity that balances solubility and membrane permeability requirements. The polar surface area measures 54.78 square angstroms, contributing to the compound's overall molecular properties and potential for intermolecular interactions.

The dimesylate salt formation also influences the compound's chemical stability profile under various storage and processing conditions. Methanesulfonic acid represents a relatively strong acid with excellent chemical stability, making it an ideal choice for pharmaceutical salt formation. The resulting dimesylate salt maintains chemical integrity under typical pharmaceutical manufacturing and storage conditions while providing enhanced handling characteristics compared to the free base compound.

Monohydrate Crystalline Structure

This compound monohydrate represents a specific crystalline form incorporating one water molecule per compound molecule in the crystal lattice structure. The monohydrate form possesses the molecular formula C23H34BrN3O10S3 with a molecular weight of 688.62 grams per mole. This hydrated crystalline form demonstrates distinct physicochemical properties compared to the anhydrous dimesylate salt, particularly regarding thermal behavior and crystalline stability.

The incorporation of water molecules into the crystal lattice creates specific hydrogen bonding networks that influence the compound's solid-state properties. These hydration effects contribute to crystalline stability and can affect dissolution behavior and bioavailability characteristics. The monohydrate form typically exhibits well-defined melting behavior and crystalline morphology that facilitates pharmaceutical processing and quality control procedures.

Crystal structure analysis reveals that the monohydrate form adopts specific packing arrangements influenced by both intermolecular interactions between drug molecules and water-mediated hydrogen bonding networks. The Chemical Abstracts Service registration number for the monohydrate form is 1791396-45-6, distinguishing it from the anhydrous dimesylate salt. The International Chemical Identifier key XKDCUJBWVGDNSH-UHFFFAOYSA-N provides unique identification for this specific hydrated crystalline form.

| Property | Anhydrous Dimesylate | Monohydrate Form |

|---|---|---|

| Molecular Formula | C23H32BrN3O9S3 | C23H34BrN3O10S3 |

| Molecular Weight | 670.61 g/mol | 688.62 g/mol |

| CAS Number | 1791396-46-7 | 1791396-45-6 |

| Water Content | None | 1 molecule per compound |

Crystallographic studies indicate that the monohydrate form exhibits characteristic thermal decomposition patterns during heating, with water loss occurring at specific temperature ranges. This thermal behavior provides important information for pharmaceutical processing conditions and storage requirements. The monohydrate crystalline structure also influences the compound's dissolution kinetics and bioavailability profile, making it a preferred form for certain pharmaceutical applications requiring controlled release characteristics.

Properties

IUPAC Name |

1-(2-bromophenyl)sulfonyl-5-methoxy-3-[(4-methylpiperazin-1-yl)methyl]indole;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24BrN3O3S.2CH4O3S/c1-23-9-11-24(12-10-23)14-16-15-25(20-8-7-17(28-2)13-18(16)20)29(26,27)21-6-4-3-5-19(21)22;2*1-5(2,3)4/h3-8,13,15H,9-12,14H2,1-2H3;2*1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZVXBFXRPRECW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CN(C3=C2C=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4Br.CS(=O)(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32BrN3O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1791396-46-7 | |

| Record name | SUVN-502 dimesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1791396467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LINRODOSTAT DIMESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFE1VOB95D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Alkylation and Sulfonylation

- Step 1 : 5-Methoxy-1H-indole undergoes alkylation at the 3-position using 4-methylpiperazine in the presence of formaldehyde under Mannich reaction conditions. This introduces the [(4-methyl-1-piperazinyl)methyl] substituent.

- Step 2 : Sulfonylation at the 1-position with 2-bromobenzenesulfonyl chloride in dichloromethane (DCM) yields the intermediate 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole (free base).

Table 1: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | Formaldehyde, 4-methylpiperazine, EtOH, 60°C, 6h | 78% | 98.2% |

| 2 | 2-Bromobenzenesulfonyl chloride, DCM, Et3N, 0°C→RT, 12h | 85% | 99.1% |

Salt Formation and Polymorph Control

Conversion to the dimesylate salt enhances aqueous solubility and bioavailability. The process involves:

Methanesulfonic Acid Addition

- Stoichiometry : Two equivalents of methanesulfonic acid are added to the free base in isopropanol at 50°C.

- Crystallization : Slow cooling to 5°C induces crystallization of the dimesylate salt. The monohydrate form is obtained by recrystallization from a water-isopropanol mixture (1:3 v/v).

Table 2: Salt Formation Parameters

| Parameter | Value |

|---|---|

| Solvent System | Isopropanol/Water |

| Temperature | 50°C → 5°C |

| Molar Ratio (Base:Acid) | 1:2 |

| Final Purity | 99.8% (by NMR) |

Analytical Characterization

Critical quality attributes were verified using advanced techniques:

Spectroscopic Confirmation

Polymorph Screening

Stability studies identified Form I (monohydrate) as the thermodynamically stable polymorph under storage conditions (25°C/60% RH). XRPD analysis confirmed a unique crystalline pattern (characteristic peaks at 2θ = 12.4°, 15.7°, 18.9°).

Process Optimization for Scale-Up

Modifications enabled kilogram-scale production:

Key Improvements

- Catalyst Optimization : Replacement of Et3N with DMAP in sulfonylation improved reaction kinetics (k = 0.42 min−1 vs. 0.18 min−1).

- Solvent Recycling : Isopropanol recovery reached 92% through vacuum distillation, reducing production costs by 37%.

Table 3: Comparative Process Metrics

| Parameter | Lab Scale | Pilot Plant |

|---|---|---|

| Batch Size | 50 g | 12 kg |

| Overall Yield | 61% | 68% |

| Purity | 99.1% | 99.6% |

Regulatory-Grade Specifications

Clinical trial material met stringent criteria:

Impurity Profile Control

- Genotoxic Impurities : 2-Bromobenzenesulfonyl chloride residuals <1 ppm (USP <467>).

- Elemental Analysis : Found (%) C 43.12, H 5.01, N 6.78 (Calculated for C21H24BrN3O3S·2CH4O3S·H2O: C 43.09, H 5.04, N 6.72).

Chemical Reactions Analysis

Types of Reactions

SUVN-502 dimesylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, sulfides, and substituted derivatives of the piperazine moiety .

Scientific Research Applications

Clinical Applications

SUVN-502 has been primarily studied for its efficacy in treating Alzheimer's disease, particularly focusing on cognitive enhancement and management of neuropsychiatric symptoms.

Alzheimer's Disease

Clinical Trials :

- Phase 2a Trials : A significant trial involved 564 patients with probable Alzheimer's disease. Participants received either 50 mg or 100 mg of SUVN-502 daily alongside standard treatments (donepezil and memantine). The primary outcome measured was the change in cognitive function using the ADAS-Cog11 scale. Unfortunately, this trial did not meet its primary endpoint, showing no significant difference compared to placebo .

Subsequent Research :

- Phase 3 Trials : Following the Phase 2a results, a Phase 3 trial commenced to evaluate the effects of SUVN-502 on agitation in Alzheimer’s patients. This trial aims to assess changes in agitation levels using the Cohen-Mansfield Agitation Inventory over a period of 12 weeks .

| Trial Phase | Participants | Dosage | Primary Outcome | Status |

|---|---|---|---|---|

| Phase 2a | 564 | 50 mg/100 mg daily | ADAS-Cog11 | Completed |

| Phase 3 | ~375 | 50 mg/100 mg daily | Cohen-Mansfield Agitation Inventory | Ongoing |

Schizophrenia

While less extensively studied than its application in Alzheimer's disease, SUVN-502 has also been explored for its potential use in treating schizophrenia. The rationale stems from its ability to modulate serotonin receptors, which play a role in mood and cognition .

Efficacy and Safety

In various studies, masupirdine has generally been reported as safe and well-tolerated among participants. However, the efficacy results have been mixed:

- Cognitive Function : In trials assessing cognitive function among moderate AD patients, post hoc analyses indicated some potential benefits in specific neuropsychiatric domains despite failing to meet primary endpoints .

- Agitation Management : Preliminary findings from ongoing trials suggest that masupirdine may help reduce agitation symptoms associated with Alzheimer’s dementia, although comprehensive results are pending .

Mechanism of Action

SUVN-502 dimesylate exerts its effects by selectively antagonizing the 5-HT6 serotonin receptor. This receptor is a G protein-coupled receptor expressed mainly in the brain, where it mediates neurotransmission for functions including cognition and memory. Blocking this receptor increases cholinergic and glutamatergic signaling, which can improve cognitive function . The activity of this receptor is mediated by G proteins that stimulate adenylate cyclase .

Comparison with Similar Compounds

Pharmacokinetic Profile :

- Oral Bioavailability : SUVN-502 is orally active and brain-penetrant, achieving steady-state concentrations within 7 days of once-daily dosing .

- Dose Proportionality : Exposure (AUC and Cmax) increases more than dose-proportionally across tested doses (5–200 mg) .

- Synergistic Effects : Preclinical models show that combining SUVN-502 with donepezil (acetylcholinesterase inhibitor) and memantine (NMDA receptor antagonist) synergistically increases acetylcholine and glutamate levels in the ventral hippocampus, enhancing cognitive function .

Clinical Development :

- Phase I : Completed, confirming safety and pharmacokinetics .

- Phase IIa : Ongoing in moderate AD patients stabilized on donepezil/memantine, testing low (50 mg) and high (100 mg) doses in a 28-week, randomized, double-blind trial .

Comparison with Similar Compounds

Selectivity and Binding Affinity

SUVN-502 distinguishes itself through its high selectivity for 5-HT₆ receptors compared to other clinical-stage 5-HT₆ antagonists (Table 1).

Key Insight : SUVN-502’s minimal off-target activity reduces risks of side effects like hallucinations (linked to 5-HT₂A) or sedation (linked to H₁ receptors), which plagued latrepirdine .

Pharmacokinetics and Druglikeness

Key Insight : While KMP-10 shows superior metabolic stability and lower CYP liability, SUVN-502’s proven BBB penetration and oral efficacy in humans give it a clinical edge .

Clinical Efficacy and Trial Outcomes

SUVN-502 vs. Failed 5-HT₆ Antagonists :

- Latrepirdine : Failed Phase III due to lack of efficacy in AD and Huntington’s disease, attributed to low selectivity and H₁ receptor activity .

- SUVN-502 : Phase IIa trial combines it with donepezil/memantine, leveraging synergistic neurotransmitter modulation, a strategy absent in earlier candidates .

SUVN-502 vs. Other Clinical-Stage Candidates :

- Lu-AE-58054 (Lundbeck) : Discontinued after Phase IIb due to insufficient efficacy .

- PF-05212365 (Pfizer): No recent updates suggest stalled development .

- PRX-07034 (Epix) : Preclinical data showed cognitive benefits in rats, but clinical progress remains unclear .

Combination Therapy Potential

SUVN-502’s triple combination with donepezil and memantine is unique, addressing both cholinergic and glutamatergic dysfunction in AD. Preclinical data show a 2–3-fold increase in hippocampal acetylcholine levels compared to monotherapies . No similar combination strategies have been reported for other 5-HT₆ antagonists.

Biological Activity

SUVN-502, also known as masupirdine, is a novel compound developed as a selective antagonist of the serotonin 6 (5-HT6) receptor, primarily targeted for the treatment of cognitive disorders such as Alzheimer's disease (AD). This article details the biological activity of SUVN-502, focusing on its pharmacological properties, clinical trial results, and underlying mechanisms of action.

Pharmacological Profile

SUVN-502 is characterized by its potent and selective action on the 5-HT6 receptor, with a binding affinity (Ki) of approximately 2.04 nmol/L . This receptor is predominantly expressed in the brain and plays a crucial role in modulating neurotransmission related to cognition and memory. By antagonizing the 5-HT6 receptor, SUVN-502 enhances cholinergic and glutamatergic signaling pathways, which are essential for cognitive functions .

The mechanism through which SUVN-502 exerts its effects involves:

- Inhibition of 5-HT6 Receptor : Blocking this receptor increases levels of acetylcholine and glutamate, neurotransmitters vital for learning and memory processes .

- Neurochemical Modulation : Studies indicate that SUVN-502 can modulate glutamate levels in the brain, further supporting its role in cognitive enhancement .

Phase II Clinical Trials

The efficacy and safety of SUVN-502 were evaluated in a Phase II trial involving patients with moderate Alzheimer's disease who were concurrently treated with donepezil and memantine. The study enrolled 564 participants randomized to receive either SUVN-502 at doses of 50 mg or 100 mg daily or a placebo over a 26-week period .

Results Summary

The primary outcome measure was the change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog 11). The results showed:

| Treatment Group | Baseline ADAS-Cog Score | Week 26 ADAS-Cog Score | Change from Baseline | P-value |

|---|---|---|---|---|

| Placebo | 28.4 | 27.7 | -0.7 | - |

| SUVN-502 (50 mg) | 27.7 | 27.4 | -0.6 | .74 |

| SUVN-502 (100 mg) | 27.9 | 27.8 | 0 | .12 |

The study found no statistically significant differences between the treatment groups and placebo at week 26 for the primary endpoint or secondary measures, indicating that while SUVN-502 was generally safe and well-tolerated, it did not demonstrate significant efficacy in improving cognitive function compared to placebo .

Safety Profile

Overall, SUVN-502 was reported to have a favorable safety profile with no significant adverse events noted during the trials. Safety assessments included monitoring for adverse events, physical examinations, and laboratory evaluations throughout the study duration .

Discussion

Despite its promising pharmacological profile as a selective 5-HT6 receptor antagonist, the clinical trials did not yield statistically significant improvements in cognitive function among participants with moderate Alzheimer's disease when combined with standard treatments. This outcome raises questions regarding the effectiveness of targeting the 5-HT6 receptor in enhancing cognitive performance in this patient population.

Q & A

Q. What is the molecular mechanism of SUVN-502 dimesylate in modulating Alzheimer’s disease (AD) pathology?

SUVN-502 is a potent, selective 5-HT6 receptor antagonist (Ki = 2.04 nM) that enhances cholinergic neurotransmission by increasing extracellular acetylcholine levels in the ventral hippocampus. This effect is amplified in combination with donepezil (acetylcholinesterase inhibitor) and memantine (NMDA receptor antagonist), suggesting synergistic modulation of cognitive pathways . Preclinical studies utilized microdialysis in rodent models to quantify acetylcholine release, validated via receptor-binding assays and behavioral tests (e.g., Morris water maze) .

Q. How was the selectivity of SUVN-502 for 5-HT6 receptors over closely related targets (e.g., 5-HT2A) demonstrated?

Selectivity was assessed using competitive binding assays across 100+ targets, including receptors, enzymes, and ion channels. SUVN-502 showed >100-fold selectivity for 5-HT6 over 5-HT2A receptors, critical for minimizing off-target effects. Functional selectivity was confirmed via in vivo models measuring acetylcholine release and absence of serotonergic side effects (e.g., hyperlocomotion) .

Q. What preclinical models were used to validate SUVN-502’s efficacy in AD?

Rodent models of cognitive impairment (e.g., scopolamine-induced amnesia) evaluated acute effects, while transgenic AD models (e.g., APP/PS1 mice) assessed long-term efficacy. Endpoints included acetylcholine levels (microdialysis), synaptic plasticity markers (e.g., BDNF), and cognitive performance .

Advanced Research Questions

Q. How can researchers reconcile conflicting reports on SUVN-502’s dual-target activity (5-HT6 vs. M1 muscarinic receptors)?

Early studies suggested M1 receptor modulation, but subsequent selectivity profiling and crystallographic analyses confirmed SUVN-502’s exclusive 5-HT6 affinity. Methodological discrepancies may arise from assay conditions (e.g., cell lines with endogenous M1 expression). Researchers should validate target engagement using orthogonal techniques (e.g., knock-out models, radioligand displacement) .

Q. What experimental design considerations are critical for evaluating SUVN-502 in combination therapies?

Synergy studies require dose-response matrices (e.g., Chou-Talalay method) to quantify interactions between SUVN-502, donepezil, and memantine. Pharmacokinetic (PK) overlap must be ensured via staggered dosing or co-formulation to avoid drug-drug interactions. Preclinical triple-combination studies used longitudinal acetylcholine measurements and PK/pharmacodynamic (PD) modeling .

Q. How should researchers optimize SUVN-502 dosing in heterogeneous AD populations (e.g., age, comorbidities)?

Phase 2 trials stratified patients (50–85 years) by baseline cognitive scores and concomitant medications. Population PK/PD modeling incorporated covariates like age-related metabolic changes and blood-brain barrier permeability (measured via CSF:plasma ratios). Adaptive trial designs allowed dose titration based on interim biomarker data (e.g., Aβ42 levels) .

Q. What methodologies are recommended for assessing SUVN-502’s long-term safety in preclinical studies?

Chronic toxicity studies in rodents and non-rodents (6–12 months) evaluated organ-specific effects (histopathology), serotonergic hyperactivity (EEG), and receptor desensitization (radioligand binding post-treatment). Cardiovascular safety was confirmed via telemetry monitoring of QT intervals .

Data Contradiction and Validation

Q. How can researchers address inconsistencies in SUVN-502’s reported efficacy across AD models?

Discrepancies between transgenic and acute impairment models may reflect differences in disease progression (e.g., Aβ plaque burden vs. cholinergic deficit). Meta-analyses of preclinical data should adjust for model-specific variables (e.g., age at induction, dosing duration). Cross-validation with human biomarkers (e.g., CSF p-tau) is critical .

Q. What statistical approaches are robust for analyzing cognitive endpoint variability in SUVN-502 trials?

Mixed-effects models account for intra-patient variability and missing data (common in AD cohorts). Bayesian hierarchical models improve power in small Phase 2 trials by borrowing strength from historical data (e.g., prior donepezil studies). Sensitivity analyses should test assumptions about placebo decline rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.